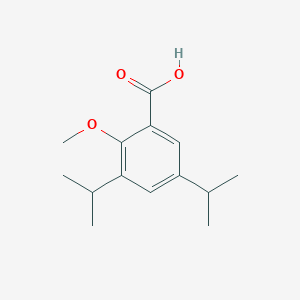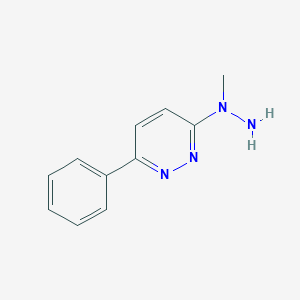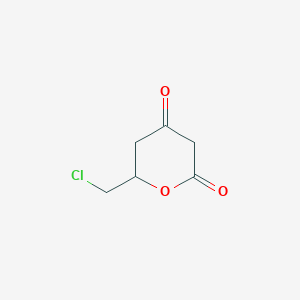
4-amino-2-methylBenzeneacetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-methylBenzeneacetic acid methyl ester is an organic compound with a complex structure that includes an amino group, a methyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylBenzeneacetic acid methyl ester typically involves the esterification of (4-Amino-2-methyl-phenyl)-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
(4-Amino-2-methyl-phenyl)-acetic acid+MethanolAcid Catalyst(4-Amino-2-methyl-phenyl)-acetic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-methylBenzeneacetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-2-methylBenzeneacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-2-methylBenzeneacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Amino-2-methyl-phenyl)-acetic acid: The parent acid form of the ester.
(4-Amino-2-methyl-phenyl)-acetic acid ethyl ester: An ester with an ethyl group instead of a methyl group.
(4-Amino-2-methyl-phenyl)-acetic acid propyl ester: An ester with a propyl group.
Uniqueness
4-amino-2-methylBenzeneacetic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the methyl ester group can affect the compound’s solubility, stability, and overall chemical behavior.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 2-(4-amino-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6,11H2,1-2H3 |
InChI-Schlüssel |
ILCPOUOTAUBTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4(3h)-Quinazolinone,2-[6-[(1-cyclobutyl-4-piperidinyl)oxy]-3-pyridinyl]-8-methoxy-3-methyl-](/img/structure/B8546964.png)





![4-[(2-fluoroethyl)amino]furan-2(5H)-one](/img/structure/B8547006.png)
![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarbothioamide](/img/structure/B8547008.png)
![Benzo[1,3]dioxol-5-yl-(3-ethoxy-4-methoxy-phenyl)-methanone](/img/structure/B8547010.png)

![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)



